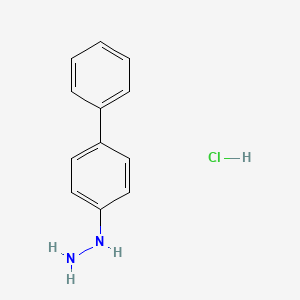

Biphenyl-4-YL-hydrazine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Biphenyl-4-YL-hydrazine hydrochloride involves the condensation of specific chlorides with hydrazine hydrate. For instance, 1,2-Bis(2,4,6-trinitrophenyl) hydrazine, a related compound, is synthesized through the condensation of picryl chloride with hydrazine hydrate in methanol, indicating a similar pathway could be involved in the synthesis of this compound (Badgujar et al., 2009).

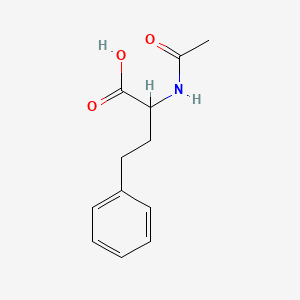

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized by various spectroscopic techniques such as IR, 1H NMR, and X-ray diffraction. These methods provide detailed information on the molecular geometry and electronic structure, crucial for understanding the reactivity and properties of the compound.

Chemical Reactions and Properties

This compound participates in various chemical reactions, leading to the formation of energetically significant materials. For example, the reaction product of a similar compound with triphenylphosphine and subsequent reactions highlights the compound's reactivity and potential for synthesizing novel materials with significant applications (Brovarets et al., 2004).

科学的研究の応用

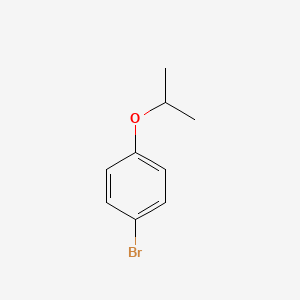

1. Catalytic Dechlorination

Biphenyl-4-YL-hydrazine hydrochloride is used in the dechlorination of polychlorinated biphenyls (PCBs) with palladium as a catalyst. This process efficiently yields biphenyl and can be enhanced with ultrasonication, showing a high reactivity for certain PCB bonds (Rodríguez & Lafuente, 2002).

2. Electrochemical Detection

Modified carbon paste electrodes, incorporating 3-(4′-amino-3′-hydroxy-biphenyl-4-yl)-acrylic acid and ZrO2 nanoparticles, have been used for electrochemical determination of hydrazine. This method demonstrates potential for detecting hydrazine in water samples (Mohammadi et al., 2015).

3. Synthesis of Antimicrobial Agents

This compound is involved in synthesizing 4-biphenyl-4-yl-(2H)-phthalazin-1-one derivatives, which have shown antimicrobial activity. These compounds are synthesized through various reactions, including with phenyl hydrazine and acetyl hydrazine (Abubshait et al., 2011).

4. Fluorescent Probing in Biological Samples

Fluorescent probes have been developed using biphenyl derivatives for detecting hydrazine in environmental water systems and biological samples. These probes offer low detection limits and are suitable for fluorescence imaging in various biological contexts (Zhu et al., 2019).

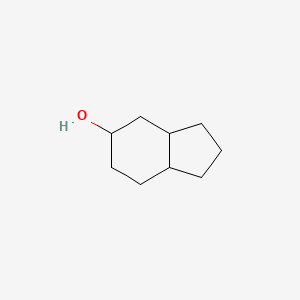

5. Corrosion Inhibition Studies

Hydrazine compounds, including biphenyl derivatives, have been studied for their corrosion inhibition properties on steel surfaces in acidic environments. These studies involve electrochemical techniques and density functional theory (DFT) calculations (Yadav et al., 2015).

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Biphenyl-4-YL-hydrazine hydrochloride. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

特性

IUPAC Name |

(4-phenylphenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.ClH/c13-14-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,14H,13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVHDZKZQXXRTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212946 |

Source

|

| Record name | Hydrazine, (4-biphenylyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63543-02-2 |

Source

|

| Record name | Hydrazine, (4-biphenylyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063543022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 63543-02-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, (4-biphenylyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Amino-2-methylpropyl)amino]ethanol](/img/structure/B1267896.png)

![2-[(2-Amino-2-methylpropyl)amino]-2-methylpropan-1-ol](/img/structure/B1267897.png)

![1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267903.png)

![N-[(4-aminophenyl)methyl]acetamide](/img/structure/B1267911.png)